Acridine;hexa-2,4-dienedioic acid
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Overview
Description
Acridine;hexa-2,4-dienedioic acid is a compound that combines the structural features of acridine and hexa-2,4-dienedioic acid Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while hexa-2,4-dienedioic acid is a diene with conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine;hexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the Heck-decarboxylate coupling reaction, where dienedioic acid is used as a diene building block
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of conjugated double bonds in the hexa-2,4-dienedioic acid moiety makes it susceptible to electrophilic addition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Acridine;hexa-2,4-dienedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a fluorescent probe for imaging and detecting biomolecules . In medicine, acridine derivatives are investigated for their potential anticancer and antimicrobial properties . Additionally, the compound finds applications in the industry as a precursor for the production of dyes and pigments .
Mechanism of Action
The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with various molecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The conjugated double bonds in the hexa-2,4-dienedioic acid moiety may also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Acridine;hexa-2,4-dienedioic acid can be compared to other acridine derivatives and dienedioic acids. Similar compounds include acridone, which shares the acridine core but lacks the conjugated diene structure, and sorbic acid, which is a simple dienedioic acid without the acridine moiety .
Conclusion
This compound is a compound with unique chemical properties and a wide range of applications in chemistry, biology, medicine, and industry. Its synthesis involves versatile methods, and it undergoes various chemical reactions to form different products. The compound’s mechanism of action and comparison with similar compounds highlight its potential as a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
827348-10-7 |
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Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
acridine;hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C13H9N.C6H6O4/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h1-9H;1-4H,(H,7,8)(H,9,10) |
InChI Key |
HSFHLFAIWMFKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
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